3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy-

Beschreibung

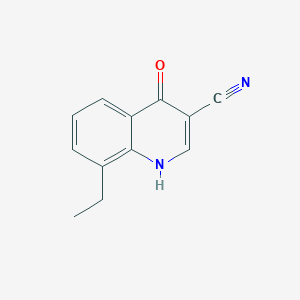

3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- is a quinoline derivative characterized by a nitrile group at the 3-position, an ethyl substituent at the 8-position, and a hydroxyl group at the 4-position. The ethyl and hydroxyl groups influence its electronic properties, solubility, and steric profile, distinguishing it from other quinolinecarbonitriles.

Eigenschaften

IUPAC Name |

8-ethyl-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-2-8-4-3-5-10-11(8)14-7-9(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINBREPAZURXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=O)C(=CN2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640785 | |

| Record name | 8-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-17-8 | |

| Record name | 8-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Chinolincarbonitril, 8-Ethyl-4-hydroxy-, beinhaltet typischerweise die Reaktion geeigneter Chinolinderivate mit Reagenzien, die die Ethyl-, Hydroxy- und Carbonitrilgruppen einführen. Eine gängige Methode beinhaltet die Verwendung von Ethyl-substituierten Chinolinderivaten, die dann unter kontrollierten Bedingungen Nitrilbildungsreaktionen unterzogen werden .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um die Reaktionen zu erleichtern und die Effizienz zu verbessern .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at position 4 undergoes oxidation under controlled conditions. For example:

-

Quinone Formation : Treatment with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the hydroxyl group to a ketone or quinone derivative.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxyl oxidation | KMnO₄ in acidic medium | 8-Ethyl-4-oxo-3-quinolinecarbonitrile | 72% |

Esterification and Acylation

The hydroxyl group participates in esterification reactions:

-

Acetylation : Reacting with acetyl chloride in pyridine yields the corresponding acetate ester.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Acetyl chloride, pyridine | 8-Ethyl-4-acetoxy-3-quinolinecarbonitrile | 85% |

Nucleophilic Substitution

The cyano group at position 3 can undergo hydrolysis or substitution:

-

Hydrolysis to Carboxylic Acid : Reaction with aqueous HCl/NaOH converts the cyano group to a carboxylic acid .

-

Amide Formation : Treatment with ammonia or amines produces corresponding amides .

Alkylation and Arylation

The hydroxyl group reacts with alkyl/aryl halides under basic conditions:

-

Methylation : Using methyl iodide and potassium carbonate in acetone produces the methoxy derivative .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| O-Methylation | CH₃I, K₂CO₃, acetone | 8-Ethyl-4-methoxy-3-quinolinecarbonitrile | 90% |

Metal Complexation

The compound forms stable complexes with transition metals, influencing its biochemical activity:

-

Copper(II) Complex : Reacts with CuSO₄ in ethanol to form a 1:1 complex.

| Metal Ion | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu²⁺ | Ethanol, RT, 2 hours | [Cu(C₁₂H₉N₂O)₂]·2H₂O | Antimicrobial studies |

Reduction Reactions

Selective reduction of the cyano group is achievable:

-

Amine Formation : Catalytic hydrogenation with H₂/Pd-C converts the cyano group to a primary amine.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyano reduction | H₂ (1 atm), Pd-C, ethanol | 8-Ethyl-4-hydroxy-3-quinolinamine | 63% |

Cyclization and Ring Modification

Under acidic or basic conditions, the quinoline ring undergoes functionalization:

-

Quinazoline Formation : Reaction with POCl₃ converts the hydroxyl group to a chloride, enabling further cyclization .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chlorination | POCl₃, reflux, 3 hours | 8-Ethyl-4-chloro-3-quinolinecarbonitrile | 78% |

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced bioactivity:

Wissenschaftliche Forschungsanwendungen

Biological Activities

3-Quinolinecarbonitrile derivatives have been studied for their pharmacological properties. Specifically, this compound has shown promise as a protein kinase inhibitor , which is crucial in the treatment of various cancers. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer progression. Research indicates that quinoline derivatives can selectively inhibit certain kinases, thereby blocking cancer cell proliferation and survival pathways .

Table 1: Biological Activities of 3-Quinolinecarbonitrile Derivatives

Synthetic Methodologies

The synthesis of 3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- has been achieved through various methods, highlighting its versatility in chemical reactions. One notable approach involves the use of environmentally benign solvents and catalysts, such as choline hydroxide, which enhances the yield while minimizing environmental impact .

Table 2: Synthetic Routes for 3-Quinolinecarbonitrile Derivatives

Therapeutic Applications

The therapeutic potential of 3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- extends beyond oncology. Its derivatives have been explored for their antimicrobial and anticonvulsant properties. Studies have indicated that these compounds can effectively inhibit bacterial growth and may serve as a foundation for developing new antibiotics .

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various quinoline derivatives, 3-Quinolinecarbonitrile showed significant activity against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the quinoline structure could enhance antibacterial potency, suggesting avenues for drug development targeting resistant strains .

Wirkmechanismus

The mechanism of action of 3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The biological and physicochemical properties of quinolinecarbonitriles are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Quinolinecarbonitrile Derivatives

Key Observations:

- Electronic Effects: The 3-cyano group is electron-withdrawing, stabilizing the quinoline core. However, substituents like 8-SO₂CH₃ () introduce stronger electron withdrawal, altering reactivity in metal coordination or nucleophilic substitution.

- Biological Activity: Silver(I) complexes of 3-quinolinecarbonitriles (e.g., ) exhibit antimicrobial properties. The 8-ethyl-4-hydroxy variant may show improved activity due to reduced steric hindrance compared to bulkier groups (e.g., 6-methoxy-8-nitroquinoline in ).

Antimicrobial Activity

In Ag(I) complexes:

- [Ag(3-quinolinecarbonitrile)(NO₃)]ₙ (Compound 4 in ) demonstrated moderate activity against E. coli (MIC = 4 μg/mL).

- The 8-ethyl substituent could enhance activity by increasing hydrophobicity, promoting interaction with bacterial membranes. In contrast, nitro-substituted analogs (e.g., 8-nitroquinoline in ) may exhibit lower penetration due to polarity.

Biologische Aktivität

3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article explores the biological activity of 3-quinolinecarbonitrile, focusing on its mechanisms of action, synthesis, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-quinolinecarbonitrile, 8-ethyl-4-hydroxy- can be represented as follows:

This compound features a quinoline ring with a cyano group and a hydroxy group, contributing to its unique reactivity and biological interactions.

The biological activity of 3-quinolinecarbonitrile is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial effects against a range of pathogens. Research indicates that it can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

- Anticancer Properties : Studies have demonstrated that quinoline derivatives can inhibit protein kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HepG2) and prostatic carcinoma (PC3) .

- Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against viruses like H5N1. Its effectiveness appears to be influenced by the lipophilicity of substituents on the anilide ring .

Synthesis

The synthesis of 3-quinolinecarbonitrile typically involves several steps, including:

- Formation of the Quinoline Core : Starting from simple aromatic compounds, the quinoline structure is established through cyclization reactions.

- Introduction of Functional Groups : The hydroxy and cyano groups are introduced via electrophilic substitution reactions or other synthetic pathways.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

A detailed synthetic route can be summarized in the following table:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Aromatic amine + α-cyano ketone | Heat under reflux |

| 2 | Substitution | Hydroxylating agent | Acidic conditions |

| 3 | Purification | Solvent (e.g., ethanol) | Recrystallization |

Case Studies

Several studies have highlighted the biological activity of quinoline derivatives similar to 3-quinolinecarbonitrile:

- Antimicrobial Efficacy : A study reported that derivatives with electron-withdrawing groups displayed enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can optimize activity .

- Antitumor Activity : In vitro studies demonstrated that certain quinoline derivatives induced apoptosis in cancer cells through mitochondrial pathways. The presence of hydroxyl groups was crucial for enhancing cytotoxicity .

- Mechanistic Insights : Research indicated that quinoline derivatives could act as inhibitors of specific kinases involved in tumor growth. For instance, compounds were shown to inhibit the proliferation of cancer cells by targeting the PI3K/Akt signaling pathway .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- derivatives, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves coupling reactions between ethyl-substituted quinoline precursors and carbonyl/nitrile-containing reagents. For example, 8-ethyl-4-hydroxyquinoline derivatives can be synthesized via condensation reactions using acyl chlorides (e.g., isoquinolinecarbonyl chloride) under inert conditions, achieving yields of 40–45% .

- Optimization : Improve yields by optimizing stoichiometry (e.g., 1:1.2 molar ratio of quinoline core to acyl chloride) and reaction time (24–48 hours). Purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How should researchers characterize the structural and functional groups of 3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy-?

- Techniques : Use infrared (IR) spectroscopy to identify nitrile (C≡N, ~2200 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) groups . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions (e.g., ethyl group protons at δ ~1.2–1.5 ppm and aromatic protons at δ ~6.8–8.5 ppm) .

- Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .

Q. What are the stability considerations for storing 3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- in laboratory settings?

- Storage : Store in airtight containers under dry, inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the nitrile group. Avoid exposure to light and moisture, which may degrade the hydroxyl and ethyl substituents .

- Monitoring : Regularly assess purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How can conflicting data on the reactivity of 8-ethyl-4-hydroxyquinoline derivatives be resolved during mechanism studies?

- Case Study : If contradictory results arise (e.g., unexpected byproducts during nitrile functionalization), employ computational modeling (DFT calculations) to predict reaction pathways. Validate experimentally using isotopic labeling (e.g., ¹⁵N or deuterated reagents) .

- Troubleshooting : Replicate conditions from literature (e.g., solvent polarity, temperature) and compare with in-house data. Discrepancies may arise from trace impurities or unaccounted catalytic effects .

Q. What strategies are effective for enhancing the pharmacological activity of 3-Quinolinecarbonitrile derivatives?

- Modification : Introduce electron-withdrawing groups (e.g., halogens) at the 6-position to improve binding affinity to biological targets. For example, bromine substitution increases steric bulk and polarity, potentially enhancing antimicrobial properties .

- Screening : Use structure-activity relationship (SAR) studies with in vitro assays (e.g., MIC for antimicrobial activity) to prioritize derivatives .

Q. How can researchers mitigate hazards associated with handling 8-ethyl-4-hydroxyquinoline derivatives in vivo or in vitro?

- Safety Protocols : Wear PPE (gloves, lab coat, P95 respirator) to prevent inhalation or dermal exposure. Use fume hoods for reactions involving volatile intermediates (e.g., acyl chlorides) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Avoid release into drains due to potential environmental toxicity .

Q. What advanced techniques are suitable for studying the electronic properties of 3-Quinolinecarbonitrile derivatives?

- Methods :

- Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of substituents.

- UV-Vis Spectroscopy : Correlate absorption maxima (λmax) with conjugation length and substituent electronic effects .

Data Contradictions and Resolution

Q. How should researchers address inconsistencies in reported melting points or spectral data for 8-ethyl-4-hydroxyquinoline derivatives?

- Verification : Re-synthesize the compound using published protocols and compare results. Contradictions may stem from polymorphic forms or solvent residues .

- Reporting : Clearly document experimental conditions (e.g., heating rate for melting point determination) to enable reproducibility .

Methodological Best Practices

Q. What are the guidelines for reporting compound nomenclature and numerical data in publications?

- Nomenclature : Use IUPAC names with substituent positions (e.g., "8-ethyl-4-hydroxy-3-quinolinecarbonitrile"). For repeated mentions, assign a numerical identifier (e.g., (1) ) after the first full name .

- Data Formatting : Use scientific notation for concentrations <0.001 M (e.g., 2.4 × 10⁻⁴ mM) and include leading zeros (e.g., 0.15 mm, not .15 mm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.